(3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine
Overview
Description
(3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine, also known as (3S,4S)-1-benzylpiperidine, is an organic compound that has been used in a variety of scientific research applications. It is an important intermediate for the synthesis of a variety of compounds, including drugs, and has been studied for its biochemical and physiological effects.
Scientific Research Applications
(3S,4S)-1-benzylpiperidine has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of compounds, including drugs, and has been studied for its biochemical and physiological effects. It has also been used in the synthesis of peptides and peptidomimetics, and has been studied for its potential use as a drug delivery vehicle.
Mechanism Of Action
The mechanism of action of (3S,4S)-1-benzylpiperidine is not well understood. However, it is known that it binds to a variety of proteins, including cytochrome P450 enzymes, and has been shown to inhibit the activity of certain enzymes. It has also been shown to interact with a variety of receptors, including opioid receptors, and has been shown to modulate the activity of certain neurotransmitters.
Biochemical And Physiological Effects
(3S,4S)-1-benzylpiperidine has been studied for its biochemical and physiological effects. It has been shown to modulate the activity of certain enzymes, including cytochrome P450 enzymes, and has been shown to interact with a variety of receptors, including opioid receptors. It has also been shown to modulate the activity of certain neurotransmitters, including dopamine and serotonin.
Advantages And Limitations For Lab Experiments
(3S,4S)-1-benzylpiperidine has several advantages and limitations for laboratory experiments. One of the main advantages is its high solubility in a variety of solvents, which makes it easy to work with in the laboratory. It also has a low toxicity and is relatively stable, making it an ideal compound for use in laboratory experiments. However, it is a racemic mixture, which can make it difficult to separate the two enantiomers, and it is not as efficient as other compounds for certain applications.
Future Directions
There are a number of potential future directions for (3S,4S)-1-benzylpiperidine. It could be used in the development of new drugs and drug delivery systems, as well as in the development of peptides and peptidomimetics for use in medical applications. It could also be used in the study of biochemical and physiological processes, as well as in the development of new analytical techniques. Finally, it could be used in the development of new catalysts for organic synthesis.
properties
IUPAC Name |
(3S,4S)-1-benzyl-N,4-dimethylpiperidin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-12-8-9-16(11-14(12)15-2)10-13-6-4-3-5-7-13/h3-7,12,14-15H,8-11H2,1-2H3/t12-,14+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVKDDQBZODSEIN-GXTWGEPZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1NC)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCN(C[C@H]1NC)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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